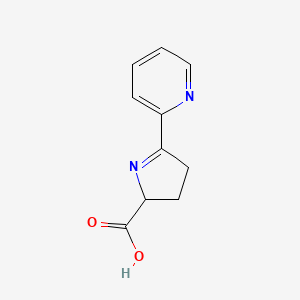

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Übersicht

Beschreibung

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyridine and pyrrole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-carboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the pyrrole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole and pyridine derivatives, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

Industry: It is utilized in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrrole moiety.

Pyrrole-2-carboxylic acid: Contains the pyrrole ring but not the pyridine ring.

2-(Pyridin-2-yl)pyrimidine: Features a pyridine ring fused with a pyrimidine ring.

Uniqueness

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid is unique due to the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties

Biologische Aktivität

5-Pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid, also known as Proferrorosamine A, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 178.19 g/mol. The structure features a pyridine ring fused with a pyrrole ring, which is essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. One study reported that pyrrole-based compounds exhibited potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) as low as against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-Pyridin-2-yl-3,4-dihydro... | < 0.016 | M. tuberculosis |

| Compound A | < 0.05 | Staphylococcus aureus |

| Compound B | < 0.1 | Escherichia coli |

Cytotoxicity

In addition to antimicrobial effects, the cytotoxicity of these compounds has been evaluated. The same study indicated that the cytotoxicity (IC50) of these compounds was significantly low (> 64 μg/mL), suggesting a favorable therapeutic window for further development .

The mechanisms underlying the biological activities of this compound involve interaction with specific bacterial targets. For example, it was found to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is crucial for mycolic acid biosynthesis . This inhibition leads to disruption in cell wall integrity and ultimately bacterial death.

Case Study 1: Anti-Tuberculosis Activity

A recent study focused on the design and synthesis of pyrrole-based compounds aimed at combating drug-resistant tuberculosis. The researchers synthesized various derivatives and assessed their activity against both wild-type and mutant strains of M. tuberculosis expressing the mmpL3 gene. Compounds bearing bulky substituents demonstrated enhanced potency compared to simpler analogs .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation into the structure–activity relationship (SAR) revealed that modifications on the pyrrole ring significantly influenced biological activity. For instance, substituting different groups on the pyridine ring altered the potency against M. tuberculosis, highlighting the importance of molecular structure in drug design .

Eigenschaften

IUPAC Name |

5-pyridin-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c13-10(14)9-5-4-8(12-9)7-3-1-2-6-11-7/h1-3,6,9H,4-5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVJGYQUOOQTAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1C(=O)O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949709 | |

| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26927-08-2 | |

| Record name | Proferrorosamine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026927082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Pyridin-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.